1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine
Description
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Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTVNWLPRCSYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic potentials of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique molecular structure that includes:
- A pyrazole ring , which is known for its diverse biological activities.
- A tetrahydrofuran moiety , contributing to its solubility and interaction with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that certain pyrazoles can inhibit tubulin polymerization, thereby disrupting cancer cell proliferation. For instance, compounds related to this structure have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | HepG2 | 0.08 - 12.07 | Inhibition of tubulin polymerization |
| Compound 9 | HeLa | 0.283 | Disruption of cell cycle progression |
Anti-inflammatory Activity
This compound has also been implicated in anti-inflammatory processes. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory pathways. For instance, studies on related compounds demonstrated effective inhibition of LPS-induced TNF-alpha release in vitro .
Table 2: Summary of Anti-inflammatory Activity
| Compound | Inflammatory Model | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound RO3201195 | THP1 Cells | 32 | p38 MAPK |
| Compound 9 | Whole Blood | 10 | TNF-alpha release |
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors involved in cellular signaling pathways. The pyrazole ring facilitates interactions with active sites on target proteins, while the tetrahydrofuran moiety enhances solubility and bioavailability.
Interaction with Enzymes
Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways linked to inflammation and cancer progression. For instance, docking simulations indicate favorable binding positions within enzyme active sites, which could lead to significant modulation of their activity .
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:
- Study on Tubulin Inhibition : A study demonstrated that certain pyrazole derivatives significantly inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This effect was attributed to their structural similarity to colchicine .
- Anti-inflammatory Effects : Another study highlighted the ability of pyrazole derivatives to inhibit TNF-alpha production in monocytes, showcasing their potential as anti-inflammatory agents .
- Comparative Analysis : Comparative studies with structurally related compounds revealed distinct differences in biological activity based on substituents on the pyrazole ring. Variations in the tetrahydrofuran side chain influenced both anticancer and anti-inflammatory efficacy.
Scientific Research Applications
Chemistry
1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine serves as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical reactions, making it valuable in organic synthesis.
Biology
The compound is being investigated for its potential biological activity . It may interact with various biomolecules, influencing biochemical pathways. Studies suggest that pyrazole derivatives can exhibit:
- Anti-inflammatory properties : Potentially useful in treating inflammatory diseases.
- Antimicrobial activity : Similar compounds have shown effectiveness against various bacteria and fungi.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Research indicates that it may have:
- Anticancer properties : Preliminary studies suggest that pyrazole derivatives can induce apoptosis in cancer cells.
- Neuroprotective effects : Investigations into its ability to protect neurons from oxidative stress are ongoing.
Industry
The compound's unique structure makes it suitable for developing new materials and chemical processes. Its applications could extend to:
- Polymer chemistry : As a monomer or additive in polymer formulations.
- Agrochemicals : Potential use in developing new pesticides or herbicides.
Study on Antimicrobial Properties
A study demonstrated that similar pyrazole compounds exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting the potential of this compound in treating infections.
Antioxidant Evaluation
Research evaluating related compounds showed significant radical scavenging activity, indicating that this compound could also exhibit protective effects against oxidative damage.
In Vivo Studies
Animal model studies have indicated that pyrazole derivatives can reduce inflammation and pain, which could be beneficial for developing anti-inflammatory medications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
